molecular formula C17H15N5O3 B5406941 2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5406941
M. Wt: 337.33 g/mol
InChI Key: CRDCJZKOYGPHKJ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines pyridine, triazole, and pyrimidine rings, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methoxyphenyl isocyanate with suitable pyridine derivatives can lead to the formation of the desired triazolo-pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs.

Scientific Research Applications

2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique combination of heterocyclic rings, which provides a versatile platform for chemical modifications and diverse applications. Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its significance in scientific research.

Properties

IUPAC Name

4-(methoxymethyl)-11-(2-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-24-10-15-19-17-18-9-11-12(22(17)20-15)7-8-21(16(11)23)13-5-3-4-6-14(13)25-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCJZKOYGPHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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